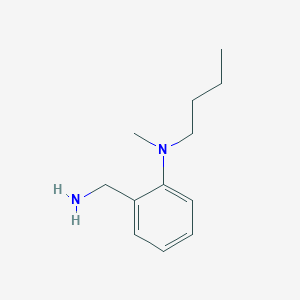

2-(Aminomethyl)-N-butyl-N-methylaniline

Beschreibung

2-(Aminomethyl)-N-butyl-N-methylaniline is a tertiary amine derivative featuring an aniline core substituted with an aminomethyl group at the 2-position and N-butyl and N-methyl groups on the nitrogen atom. For instance, reductive amination (as seen in indole-aryl-amide derivatives) or alkylation of 2-(aminomethyl)aniline with butyl and methyl halides may be plausible routes . Its structure combines lipophilic alkyl chains with a polar aromatic amine, suggesting intermediate solubility in both polar and nonpolar solvents. Potential applications include use as an intermediate in pharmaceuticals, agrochemicals, or dyes, though specific data require further investigation.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-N-butyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-4-9-14(2)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLVKIFKBWBVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-butyl-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of aniline with formaldehyde and butylamine under acidic conditions can yield the desired compound. Another method involves the reductive amination of benzaldehyde with butylamine and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-N-butyl-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonic acid, and halogens.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula CHN, featuring a benzene ring substituted with an aminomethyl group, a butyl group, and a methyl group on the nitrogen atom. This arrangement contributes to its diverse chemical properties, making it valuable in various research fields.

Applications in Organic Synthesis

1. Intermediate in Chemical Synthesis:

- 2-(Aminomethyl)-N-butyl-N-methylaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including reductive amination and cross-coupling reactions, facilitating the formation of amines and other functional groups.

2. Synthesis of Bioactive Compounds:

- The compound is utilized in synthesizing bioactive molecules, such as isatin derivatives known for their anti-viral and anti-inflammatory properties. This highlights its potential role in drug development and medicinal chemistry.

| Application | Description |

|---|---|

| Intermediate for synthesis | Used in the formation of complex organic molecules through various reactions. |

| Bioactive compound synthesis | Involved in synthesizing compounds with therapeutic properties. |

Applications in Medicinal Chemistry

1. Modulator of Enzyme Activity:

- Research indicates that this compound can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate enzyme activities and receptor functions, making it a candidate for further studies in drug discovery.

2. Potential Antimicrobial Agent:

- The compound has been investigated for its antibacterial properties, particularly against resistant bacterial strains. Its cationic nature allows it to target bacterial membranes effectively, potentially serving as an adjuvant in antibiotic therapies.

Applications in Biomedical Engineering

1. Development of Antibacterial Polymers:

- This compound is explored as a building block for cationic polymers that exhibit antibacterial activity. These polymers can overcome bacterial resistance mechanisms and are considered promising materials for biomedical applications.

2. Biocompatibility Studies:

- The compound's properties have led to studies on its biocompatibility, essential for developing medical devices and drug delivery systems. Its interactions at the molecular level are crucial for understanding how it can be utilized safely in medical applications.

Case Studies

Case Study 1: Synthesis of Isatin Derivatives

- A study demonstrated the synthesis of isatin derivatives using this compound as an intermediate. The resulting compounds exhibited significant anti-viral activity, showcasing the potential of this compound in developing antiviral drugs.

Case Study 2: Antibacterial Polymer Development

- Research focused on creating cationic polymers from this compound showed promising results against various bacterial strains. The polymers demonstrated effective membrane targeting and were evaluated for use as adjuvants in existing antibiotic treatments.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-N-butyl-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-Cyanoethyl)-N-methylaniline (CAS 94-34-8)

Structure and Synthesis: This compound replaces the butyl group in the target molecule with a cyanoethyl group. It is synthesized via cyanoethylation of N-methylaniline using acrylonitrile . Physical Properties:

- Molecular weight: 160.22 g/mol

- Melting point: 90°C (crystalline solid)

Key Differences : - The electron-withdrawing cyano group reduces basicity compared to the electron-donating butyl group in the target compound.

- Higher polarity due to the cyano group enhances solubility in polar solvents, whereas the target’s alkyl chains favor organic phases. Applications: Used in dye synthesis (e.g., Basic Blue 162) .

N-(2-Hydroxyethyl)-N-methylaniline (NIST Data)

Structure and Synthesis : Features a hydroxyethyl group instead of butyl. Synthesized via hydroxyethylation of N-methylaniline .

Physical Properties :

- Polar hydroxy group enables hydrogen bonding, increasing water solubility relative to the target compound.

Key Differences : - The hydroxyethyl group introduces metabolic susceptibility (e.g., oxidation or conjugation), whereas the target’s alkyl groups may prolong biological half-life.

- Lower thermal stability compared to the target due to hydroxyl group reactivity .

2-(Aminomethyl)piperidine (CAS 22990-77-8)

Structure and Synthesis: A piperidine derivative with an aminomethyl group. Structurally distinct from the target due to its aliphatic ring system . Safety Profile: Classified as a laboratory chemical with hazards including skin/eye irritation. The aromatic amine in the target compound may pose carcinogenic risks, unlike this aliphatic analog .

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on structural similarity.

Biologische Aktivität

2-(Aminomethyl)-N-butyl-N-methylaniline is an organic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by an aminomethyl group, a butyl group, and a methyl group on the nitrogen atom of the aromatic ring, contributes to its diverse chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 189.27 g/mol. Its structure includes:

- Aromatic Ring : Facilitates π-π interactions.

- Aminomethyl Group : Enhances hydrogen bonding capabilities.

- Butyl and Methyl Groups : Affect lipophilicity and steric properties.

These features enable the compound to interact with various biological targets, influencing enzyme activities and receptor functions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific molecular interactions. The following mechanisms have been identified:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- π-π Interactions : The aromatic ring allows for interactions with other aromatic systems, potentially influencing receptor binding and enzymatic reactions.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

| Activity | Description |

|---|---|

| Enzyme Modulation | Influences the activity of specific enzymes through interaction with active sites. |

| Antimicrobial Properties | Exhibits potential antimicrobial effects against certain pathogens. |

| Cytotoxic Effects | May induce cytotoxicity in cancer cell lines, suggesting anti-cancer potential. |

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research has shown that compounds similar to this compound can modulate enzyme activities significantly. For instance, studies demonstrated that such compounds could enhance or inhibit the activity of specific enzymes involved in metabolic pathways .

-

Antimicrobial Activity :

- In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-N-butyl-N-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is common: (1) alkylation of 2-(aminomethyl)aniline with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) selective N-methylation using methyl iodide. Temperature control (0–25°C) and stoichiometric ratios (1.2–1.5 eq. alkylating agents) are critical to minimize over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show distinct signals for the aminomethyl group (δ 3.2–3.5 ppm), butyl chain (δ 0.9–1.6 ppm), and N-methyl group (δ 2.8–3.1 ppm). <sup>13</sup>C NMR confirms quaternary carbons adjacent to nitrogen.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode verifies the molecular ion ([M+H]<sup>+</sup>) with <1 ppm error .

- HPLC : Use a C18 column (e.g., Chromolith® HR) with UV detection at 254 nm; retention time consistency across batches ensures reproducibility .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is >50 mg/mL, while limited in water (<1 mg/mL). Stability tests under air/moisture show decomposition <5% over 72 hours when stored at −20°C in amber vials. Monitor via TLC or HPLC for oxidation byproducts (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Focus on the aminomethyl group’s lone pair availability and steric hindrance from the butyl chain. Compare activation energies for reactions (e.g., acylation) to optimize catalyst choice (e.g., DMAP vs. pyridine) .

Q. What experimental strategies resolve contradictions in reported pKa values for tertiary aniline derivatives?

- Methodological Answer : Use potentiometric titration in non-aqueous media (e.g., acetonitrile/water mixtures) to isolate the aminomethyl group’s basicity. Cross-validate with UV-Vis spectroscopy under varying pH. Discrepancies often arise from solvent polarity effects; report values with buffer ionic strength .

Q. How does the compound’s stereoelectronic profile influence its fluorescence quenching behavior in sensor applications?

- Methodological Answer : Compare fluorescence quantum yields (Φ) in Zinpyr-family sensors (e.g., ZP4) by substituting the butyl/methyl groups. Time-resolved fluorescence decay assays quantify electron transfer inhibition. X-ray crystallography of metal complexes (e.g., Zn²⁺) reveals coordination geometry impacts on emission .

Q. What are the degradation pathways under oxidative stress, and how can intermediates be characterized?

- Methodological Answer : Expose the compound to H₂O₂/UV and analyze via LC-MS/MS. Major pathways include N-dealkylation (butyl/methyl removal) and hydroxylation at the aromatic ring. Isotope labeling (e.g., <sup>13</sup>C-aminomethyl) tracks fragment origins. Compare with GC-MS data for volatile byproducts .

Safety and Compliance Considerations

Q. What are the critical safety protocols for handling this compound in aqueous reactions?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential skin/eye irritation (R36/37/38). Neutralize waste with 10% acetic acid before disposal. Emergency protocols: For spills, absorb with vermiculite and treat with 5% NaHCO₃ solution. Document LD₅₀ data from analogous aniline derivatives (e.g., 2-bromo-N-allyl-N-methylaniline: acute toxicity ~200 mg/kg in rodents) .

Q. How can researchers mitigate batch-to-batch variability in catalytic applications?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.